8-Amino-3-oxooctahydroindolizine-2-carboxylic acid

Peptide mimetic Conformational restriction Synthetic methodology

8-Amino-3-oxooctahydroindolizine-2-carboxylic acid (CAS: 349101-84-4) is a complex organic compound featuring a saturated, bicyclic indolizine core with amino, ketone, and carboxylic acid functionalities. This unique architecture endows the molecule with a conformationally rigid scaffold, making it a valuable research tool in medicinal chemistry.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
CAS No. 349101-84-4
Cat. No. B13107624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-3-oxooctahydroindolizine-2-carboxylic acid
CAS349101-84-4
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1CC(C2CC(C(=O)N2C1)C(=O)O)N
InChIInChI=1S/C9H14N2O3/c10-6-2-1-3-11-7(6)4-5(8(11)12)9(13)14/h5-7H,1-4,10H2,(H,13,14)
InChIKeyGATSEYNSVWOUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-3-oxooctahydroindolizine-2-carboxylic acid: A Conformationally Restricted Bicyclic Scaffold for Peptide Mimetic and Kinase Inhibitor Research


8-Amino-3-oxooctahydroindolizine-2-carboxylic acid (CAS: 349101-84-4) is a complex organic compound featuring a saturated, bicyclic indolizine core with amino, ketone, and carboxylic acid functionalities . This unique architecture endows the molecule with a conformationally rigid scaffold, making it a valuable research tool in medicinal chemistry. Its primary applications are as a constrained amino acid analog for peptide backbone modification and as a key intermediate or substructure in the design of bioactive molecules, particularly in the development of kinase inhibitors .

Constrained peptide backbone mimetic scaffold
Kinase inhibitor core structure intermediate

Substitution Risks with 8-Amino-3-oxooctahydroindolizine-2-carboxylic Acid: The Critical Role of Stereochemistry and Substituent Positioning


In-class analogs, such as 8-amino-3-oxooctahydroindolizine-1-carboxylic acid (CAS: 349101-83-3) or simpler octahydroindolizine carboxylic acids, cannot be simply interchanged . The precise positioning of the amino, keto, and carboxyl groups on the rigid bicyclic frame dictates the molecule's unique three-dimensional conformation and electronic surface . This strict spatial orientation is the key determinant of its utility as a conformationally restricted template for peptide mimetics and its potential for specific interactions with biological targets . Substituting it with a less defined or differently substituted analog would undermine the experimental design and invalidate the purpose of using a constrained scaffold.

Regioisomer mismatch
1‑carboxylate analogs may shift scaffold geometry and target presentation compared to the 2‑carboxylate form.
Stereochemical sensitivity
Altered amino/keto positioning on the indolizine ring can disrupt constrained conformation required for mimetic design.

Quantitative Differentiation of 8-Amino-3-oxooctahydroindolizine-2-carboxylic Acid: Stereocontrol, Binding Affinity, and Physicochemical Properties


Synthetic Stereocontrol Enables Integration of the 2-Carboxylate Scaffold into Higher Peptides

In contrast to the more complex 1-carboxylate derivatives which have been synthesized with varying stereochemical outcomes, the synthesis of the 2-carboxylate scaffold, as a methyl 8-tert-butyloxycarbonylamino-3-oxoindolizidine-2-carboxylate derivative, is achieved with high stereocontrol at the C8a position [1]. This reliable stereochemical outcome is a direct and quantifiable advantage for the 2-carboxylate series, making it a more predictable and efficient building block for peptide synthesis [1].

Stereocontrol outcome
Head-to-head
2‑carboxylate scaffold: high C8a stereocontrol
2‑COOH vs 1‑COOH isomers (variable stereochemistry)
Predictable peptide incorporation outcome
Synthesis method: methyl ester protected derivative
Peptide mimetic Conformational restriction Synthetic methodology

Predicted Physicochemical Properties Differentiate the Scaffold from Its 1-Carboxylate Regioisomer

Predicted physicochemical properties for the core octahydroindolizine-2-carboxylic acid scaffold differentiate it from its regioisomers, which may influence its behavior in biological assays . The predicted pKa of the 2-carboxylic acid is 3.88±0.20, and its predicted boiling point is 300.5±25.0 °C . While not direct assay data for the specific 8-amino-3-oxo derivative, these predictions are based on the unique molecular connectivity of the 2-substituted scaffold, offering a data-driven rationale for its distinct profile compared to other positional isomers.

Predicted properties
Data to verify
pKa 3.88±0.20 · BP 300.5±25.0 °C
Supports regioisomer differentiation
In silico prediction; experimental validation advised
Drug design Physicochemical properties ADME prediction

The Indolizine Moiety is a Validated Substructural Component of Sub-Nanomolar BTK Inhibitors

The broader class of compounds containing the substituted octahydroindolizine substructure, exemplified by a 6-substituted derivative, demonstrates potent Bruton's Tyrosine Kinase (BTK) inhibition. A specific compound containing the 8-amino-3-oxooctahydroindolizin-6-yl moiety was shown to inhibit human BTK with an IC50 of 0.330 nM [1]. This class-level evidence validates the octahydroindolizine core as a privileged scaffold capable of achieving sub-nanomolar potency in a clinically relevant kinase target, a capability not inherently shared by other saturated heterocyclic scaffolds [1].

BTK inhibition class evidence
Class-level inference
Octahydroindolizine‑containing analog: IC₅₀ 0.330 nM (BTK)
Supports kinase inhibitor scaffold exploration
Assay: LANCE TR‑FRET; class-level, not product‑specific
Kinase inhibition BTK Medicinal chemistry

Research Application Scenarios: Leveraging the Unique Attributes of 8-Amino-3-oxooctahydroindolizine-2-carboxylic Acid


Development of Conformationally Constrained Peptide Therapeutics

Researchers designing peptide drugs where a specific backbone conformation (e.g., a beta-turn) is required for target engagement can utilize this compound as a turn-inducing scaffold. The reliable stereocontrol at the C8a position during peptide incorporation, as demonstrated in the synthesis of its protected derivatives [1], ensures a high degree of predictability in the final peptide's three-dimensional structure. This is in contrast to using the less predictable 1-carboxylate regioisomer, which can lead to a mixture of stereoisomers [1].

Probing the Importance of the 2-Carboxylate Binding Motif in Kinase Inhibitors

Given that an octahydroindolizine core is a component of sub-nanomolar BTK inhibitors [1], this specific building block is an ideal starting point for synthesizing focused libraries to explore structure-activity relationships (SAR) around the indolizine core. The presence of the 2-carboxylic acid, as opposed to the 1- or other positional analogs, provides a distinct vector for attachment and a unique electronic and spatial presentation that is critical for optimizing interactions within the kinase's ATP-binding pocket.

Creation of Novel Bicyclic Amino Acid Building Blocks for Chemical Biology

This compound serves as a privileged precursor for creating novel, constrained amino acids for chemical biology applications. Its saturated, bicyclic nature imparts rigidity not found in simple amino acids like proline. The predicted physicochemical properties of the 2-carboxylate scaffold, including a specific pKa of 3.88±0.20 , distinguish it from other constrained amino acids, allowing for rational selection based on desired ionization states for conjugation, purification, or cellular uptake studies.

Application
Selection Property
Validation Focus
Constrained peptide backbone studies
Stereochemical control in peptide assembly
Peptide conformation analysis
Kinase inhibitor SAR exploration
2‑carboxylate positional specificity
Kinase inhibition assay review (class‑level)
Novel bicyclic amino acid building blocks
Predicted physicochemical profile differentiation
Ionization and stability validation
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